![molecular formula C21H26N2O5S2 B2928014 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923065-10-5](/img/structure/B2928014.png)
2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 450.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of tetrahydrobenzo[b]thiophene, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antitumor, antibacterial, and analgesic properties backed by research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group which is often associated with enhanced biological activity, particularly in medicinal chemistry.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity. In a study evaluating various derivatives, it was found that certain analogs had an IC50 range from 23.2 to 49.9 μM , demonstrating potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) .
Table 1: Antitumor Activity of Related Compounds
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound 1 | 23.2 | MCF-7 |
Compound 2 | 30.5 | MCF-7 |
Compound 3 | 49.9 | MCF-7 |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving autophagy suppression .
Antibacterial Activity
The compound's antibacterial properties have also been investigated. In vitro studies have shown that it exhibits moderate to strong antibacterial activity against various pathogens including E. coli, P. aeruginosa, and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 0.64 to 19.92 μM .
Table 2: Antibacterial Activity
Pathogen | MIC (μM) |
---|---|
E. coli | 1.11 |
P. aeruginosa | 1.00 |
S. aureus | 1.11 |
These findings indicate that the compound could serve as a lead for developing new antibiotics.
Analgesic Activity
The analgesic potential of the compound was evaluated using the "hot plate" method in animal models. It was found to provide analgesic effects that surpass those of standard analgesics like metamizole .
Table 3: Analgesic Effects Comparison
Compound | Pain Relief Effect |
---|---|
Test Compound | Significant |
Metamizole | Moderate |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Antitumor Study : A study involving MCF-7 cells demonstrated that the compound not only inhibited cell growth but also induced apoptosis without significant autophagic cell death .
- Antibacterial Evaluation : In a comparative study against established antibiotics, the compound showed superior activity against P. aeruginosa, indicating its potential as a therapeutic agent in treating resistant infections .
- Analgesic Assessment : The analgesic effects observed in animal models suggest a promising avenue for pain management therapies .
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-13-5-10-16-17(12-13)29-21(19(16)20(22)25)23-18(24)4-3-11-30(26,27)15-8-6-14(28-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVSLQDGNFWMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.